2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol
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Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Ethylene oxide is reacted with ammonia in a controlled environment.
- The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:
- Phenol is dissolved in concentrated sulfuric acid.
- Nitric acid is added slowly to the solution while maintaining a low temperature.
- The reaction mixture is then heated to complete the nitration process.
- The product is isolated and purified to obtain 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogens or other electrophiles are used for substitution reactions
Major Products Formed
Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.
Reduction of 2,4,6-trinitrophenol: Aminophenols
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a pH buffer.
Biology: In the preparation of biological buffers and as a stabilizer in biological assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor, surfactant, and in the production of detergents.
2,4,6-trinitrophenol is used in:
Mechanism of Action
2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects by interacting with various molecular targets and pathways. It can disturb choline homeostasis and phospholipid metabolism, leading to various biological effects . The compound can also act as a surfactant, reducing surface tension in solutions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy . It can also interact with proteins and other biomolecules, leading to its use as a biological stain .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Structurally similar to 2-[bis(2-hydroxyethyl)amino]ethanol, but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less viscous.
Nitrophenols: Similar to 2,4,6-trinitrophenol but with different numbers and positions of nitro groups.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, making it highly versatile in various applications . 2,4,6-trinitrophenol is unique due to its high explosive potential and its use in analytical chemistry .
Properties
CAS No. |
38327-80-9 |
---|---|
Molecular Formula |
C12H18N4O10 |
Molecular Weight |
378.29 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |
InChI Key |
GNEOCXHIMMBQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO |
Origin of Product |
United States |
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